molecular formula C17H21NO5 B14960215 Ethyl 1-{[4-(acetyloxy)phenyl]carbonyl}piperidine-4-carboxylate

Ethyl 1-{[4-(acetyloxy)phenyl]carbonyl}piperidine-4-carboxylate

Cat. No.: B14960215
M. Wt: 319.4 g/mol
InChI Key: IZEWOJPYHYXHCD-UHFFFAOYSA-N
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Description

Ethyl 1-{[4-(acetyloxy)phenyl]carbonyl}piperidine-4-carboxylate is a synthetic organic compound that belongs to the class of piperidine derivatives This compound is characterized by the presence of an ethyl ester group, a piperidine ring, and an acetyloxy-substituted phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 1-{[4-(acetyloxy)phenyl]carbonyl}piperidine-4-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors.

    Introduction of the Acetyloxy Group: The acetyloxy group can be introduced via esterification reactions using acetic anhydride and a suitable catalyst.

    Formation of the Ethyl Ester Group: The ethyl ester group can be introduced through esterification reactions involving ethanol and a suitable acid catalyst.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling reaction temperature, pressure, and the use of efficient catalysts to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-{[4-(acetyloxy)phenyl]carbonyl}piperidine-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using halogens like chlorine or bromine in the presence of a catalyst.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

Ethyl 1-{[4-(acetyloxy)phenyl]carbonyl}piperidine-4-carboxylate has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications in drug development.

    Industry: Utilized in the production of pharmaceuticals and fine chemicals.

Mechanism of Action

The mechanism of action of Ethyl 1-{[4-(acetyloxy)phenyl]carbonyl}piperidine-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions.

Comparison with Similar Compounds

Ethyl 1-{[4-(acetyloxy)phenyl]carbonyl}piperidine-4-carboxylate can be compared with other similar compounds, such as:

    Ethyl 1-benzylpiperidine-4-carboxylate: Similar structure but with a benzyl group instead of an acetyloxy-substituted phenyl group.

    Piperidine derivatives: Various piperidine derivatives with different substituents and functional groups.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C17H21NO5

Molecular Weight

319.4 g/mol

IUPAC Name

ethyl 1-(4-acetyloxybenzoyl)piperidine-4-carboxylate

InChI

InChI=1S/C17H21NO5/c1-3-22-17(21)14-8-10-18(11-9-14)16(20)13-4-6-15(7-5-13)23-12(2)19/h4-7,14H,3,8-11H2,1-2H3

InChI Key

IZEWOJPYHYXHCD-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1CCN(CC1)C(=O)C2=CC=C(C=C2)OC(=O)C

Origin of Product

United States

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